2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
CAS No.: 554403-08-6
Cat. No.: VC21057113
Molecular Formula: C15H14Cl2N4O2S2
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride - 554403-08-6](/images/no_structure.jpg)
Specification
CAS No. | 554403-08-6 |
---|---|
Molecular Formula | C15H14Cl2N4O2S2 |
Molecular Weight | 417.3 g/mol |
IUPAC Name | 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H |
Standard InChI Key | YWNBHKWSECANPP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl |
Introduction
2-[1-(6-Chloroimidazo[2,1-b] thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride, commonly referred to by its PubChem name 2-[1-(6-chloroimidazo[2,1-b] thiazol-5-yl)sulfonylindol-3-yl]ethanamine, is a complex organic compound with significant interest in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a sulfonyl linkage between an indole ring and an imidazo-thiazole moiety. The hydrochloride salt form is often used to enhance solubility and stability for various applications.
Synthesis
The synthesis of 2-[1-(6-chloroimidazo[2,1-b] thiazol-5-yl)sulfonylindol-3-yl]ethanamine involves multi-step organic reactions. A common approach might include the reaction of 6-chloroimidazo[2,1-b] thiazole-5-sulfonyl chloride with indole-3-ethanamine in the presence of a suitable base to facilitate the sulfonylation reaction.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume